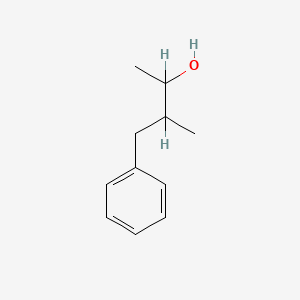

3-Methyl-4-phenylbutan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIXJPFQJMODCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052229 | |

| Record name | 3-Methyl-4-phenyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56836-93-2 | |

| Record name | α,β-Dimethylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56836-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanol, alpha,beta-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056836932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanol, .alpha.,.beta.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-4-phenyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-phenylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Perspectives on the Significance of Aromatic Branched Alcohols in Synthetic Chemistry

The journey to understanding the importance of aromatic branched alcohols is deeply rooted in the development of synthetic chemistry itself. Initially, the focus of organic synthesis was on the construction of basic carbon skeletons. However, as the field matured, the ability to control stereochemistry became a paramount objective, particularly in the synthesis of natural products and pharmaceuticals.

Aromatic alcohols, a class of compounds containing a hydroxyl group attached to a carbon atom that is part of a side chain on an aromatic ring, have long been recognized for their utility. solubilityofthings.comquora.com Their versatile reactivity allows them to participate in a wide array of chemical transformations, including oxidation, reduction, esterification, and substitution. solubilityofthings.com The development of reactions such as the Friedel-Crafts alkylation, which allows for the attachment of alkyl groups to aromatic rings, provided early pathways to some of these structures. openstax.org

The true significance of branched aromatic alcohols, however, came to the forefront with the rise of asymmetric synthesis. The introduction of chirality into a molecule can dramatically alter its biological activity, a principle of critical importance in drug discovery and development. mdpi.comru.nl Chiral aromatic alcohols, with their defined three-dimensional arrangement of atoms, became sought-after intermediates for the synthesis of enantiomerically pure compounds. magtech.com.cnencyclopedia.pub Early methods to obtain these chiral alcohols often relied on the resolution of racemic mixtures, a process that, while effective, is inherently limited to a 50% yield of the desired enantiomer. encyclopedia.pub The subsequent development of catalytic asymmetric methods, including hydrogenations and reductions, revolutionized the field, enabling the direct and highly selective synthesis of specific stereoisomers of aromatic branched alcohols. ru.nlencyclopedia.pub

Strategic Importance of 3 Methyl 4 Phenylbutan 2 Ol As a Versatile Chiral Building Block

3-Methyl-4-phenylbutan-2-ol, with its two adjacent chiral centers, exemplifies the strategic value of aromatic branched alcohols in modern synthesis. Its utility stems from its role as a chiral precursor, where the stereochemistry of the alcohol dictates the stereochemical outcome of subsequent reactions, allowing for the construction of complex molecular architectures with a high degree of control.

One of the most prominent applications of this compound is in the fragrance industry, where it is known by the trade name Muguesia. The different stereoisomers of this compound possess distinct olfactory properties, highlighting the critical role of chirality in determining a molecule's sensory perception. This has driven research into the stereoselective synthesis of each isomer to isolate the most desirable fragrance profiles.

Beyond its use in fragrances, the structural motif of this compound is a valuable synthon in medicinal chemistry and natural product synthesis. Chiral alcohols are fundamental building blocks for a wide range of pharmaceuticals. mdpi.comnih.gov The ability to introduce both a phenyl group and a branched alkyl chain with defined stereochemistry makes this compound a key starting material for the synthesis of biologically active molecules. For instance, similar chiral alcohol motifs are found in the structures of various therapeutic agents, and the synthetic routes to these drugs often rely on the availability of such chiral intermediates. mdpi.com

The versatility of this compound is further underscored by the chemical transformations it can undergo. The hydroxyl group can be oxidized to a ketone, providing a handle for further functionalization. Alternatively, it can be used to direct the stereochemistry of reactions at adjacent positions or be replaced with other functional groups through substitution reactions.

Advanced Spectroscopic Characterization and Conformational Analysis of 3 Methyl 4 Phenylbutan 2 Ol Stereoisomers

Spectroscopic Techniques for Stereoisomer Purity and Absolute Configuration Determination

The presence of two adjacent chiral centers in 3-methyl-4-phenylbutan-2-ol necessitates sophisticated spectroscopic methods to distinguish between the four possible stereoisomers. researchgate.net These techniques are crucial for verifying the success of stereoselective syntheses and for understanding structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chiral auxiliaries, is a powerful tool for determining enantiomeric purity. libretexts.org This is achieved through the use of chiral solvating agents (CSAs) or chiral lanthanide shift reagents (LSRs). cam.ac.ukresearchgate.net

Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient diastereomeric complexes with the enantiomers of the analyte. This interaction leads to the differentiation of NMR signals for the respective enantiomers, a phenomenon known as enantiodifferentiation. acs.org While direct analysis of chiral alcohols can be challenging due to weak binding, certain anionic chiral metal complexes have proven effective. kaist.ac.kr

Chiral Lanthanide Shift Reagents (LSRs): These paramagnetic complexes, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), induce large chemical shift changes in the NMR spectrum of the analyte. researchgate.netnih.gov By forming diastereomeric complexes with the enantiomers, the LSR can cause the signals of the enantiomers to become resolved, allowing for the determination of their ratio. libretexts.org This method is particularly useful for determining the enantiomeric purity of alcohols. cam.ac.uknih.gov Diamagnetic lanthanide complexes are also used as they can provide enantiomeric discrimination without the significant line broadening often caused by paramagnetic varieties. nih.gov

Chiral Derivatizing Agents (CDAs): Another approach involves the covalent derivatization of the alcohol with a chiral agent to form stable diastereomers. These diastereomers can then be distinguished by standard NMR spectroscopy. tcichemicals.com Reagents like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP) and 2-methoxy-2-phenylacetic acid (MPA) have been used for this purpose with secondary alcohols. nih.gov The resulting diastereomeric esters exhibit different chemical shifts, allowing for the determination of the enantiomeric composition of the original alcohol. tcichemicals.com

Chiroptical techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are indispensable for the non-destructive determination of absolute configuration.

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. nih.gov It has emerged as a powerful tool for assigning the absolute configuration of chiral molecules, including secondary alcohols, directly in solution. uaeh.edu.mx The experimental VCD spectrum is compared with the spectrum calculated for a specific enantiomer using computational methods like Density Functional Theory (DFT). nih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. acs.org This technique is particularly valuable as it can provide both conformational and configurational information.

X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. However, this technique requires the formation of a suitable single crystal, which can be challenging for liquid compounds like this compound.

To overcome this, the alcohol can be derivatized with a chiral reagent to form a crystalline diastereomer. tcichemicals.comnih.gov The absolute configuration of the resulting derivative can then be determined by single-crystal X-ray analysis. mdpi.combeilstein-journals.org For instance, reacting the alcohol with a chiral carboxylic acid to form a diastereomeric ester can facilitate crystallization. oup.com Once the crystal structure of the derivative is solved, the absolute configuration of the original alcohol can be deduced. mdpi.com

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Applications

Chromatographic Methods for Enantiomeric and Diastereomeric Excess Determination

Chromatographic techniques are the workhorses for determining the enantiomeric and diastereomeric purity of chiral compounds like this compound.

Both Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are widely used to separate the stereoisomers of this compound.

Chiral Gas Chromatography (GC): This technique employs a chiral stationary phase (CSP) in a capillary column to separate enantiomers and diastereomers. For the analysis of this compound, a Cyclosil-B column has been successfully used. researchgate.net To improve volatility and separation, the alcohol is often derivatized, for example, by converting it to its acetate (B1210297) derivative. polimi.it

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for the separation of stereoisomers. It utilizes a chiral stationary phase to achieve separation. google.com For this compound and related compounds, columns such as Chiralcel OD and Chiralpak AD-H have been employed. google.comwiley-vch.de The choice of mobile phase, typically a mixture of hexane (B92381) and isopropanol, is crucial for achieving optimal separation. google.comcsic.es HPLC can also be used to separate diastereomeric derivatives of the alcohol, which can be formed by reacting the alcohol with a chiral derivatizing agent. mdpi.comoup.com

The following table summarizes typical chiral HPLC conditions used for the analysis of related phenylbutanol compounds.

| Column | Mobile Phase | Flow Rate | Detection | Reference |

| Chiralcel OD | 10% iPrOH in Hexane | 0.5 mL/min | 254 nm | google.com |

| Chiralpak AD-H | 5% iPrOH in Hexane | 1 mL/min | Not Specified | wiley-vch.de |

| Chiralpak IA | 95:5 Hexane/i-PrOH | 1 mL/min | Not Specified | csic.es |

| Newcrom R1 | MeCN/Water/Phosphoric Acid | Not Specified | Not Specified | sielc.com |

Conformational Analysis of this compound Using Experimental Data

The conformational preferences of the stereoisomers of this compound can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. researchgate.netnih.gov

Coupling Constants (J-values): The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. miamioh.educonflex.net By analyzing the coupling constants between the protons on C2, C3, and C4, it is possible to deduce the preferred staggered conformations (anti or gauche) of the molecule in solution. polimi.itresearchgate.net For example, a larger coupling constant between the protons on C2 and C3 would suggest an anti-periplanar arrangement, while a smaller coupling constant would indicate a gauche relationship.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons. frontiersin.org An NOE is observed between protons that are close in space, typically within 5 Å, regardless of whether they are bonded to adjacent atoms. acs.org For the stereoisomers of this compound, NOESY spectra can help to distinguish between diastereomers by identifying which groups are on the same side of the molecule. researchgate.net For example, an NOE between the proton on C2 and the protons of the phenyl group would indicate a conformation where these groups are in close proximity.

The following table presents ¹H NMR data for the syn and anti diastereomers of this compound, which can be used for conformational analysis. polimi.it

| Proton | anti-(2R,3S) Isomer Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | syn-(2S,3S) Isomer Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| CH₃CHOH | 1.20 (d) | 6.3 | 1.20 (d) | 6.2 |

| CHC(3) | 1.82 (m) | 1.78 (m) | ||

| CH₃C(3) | 0.83 (d) | 7.0 | 0.87 (d) | 6.7 |

| H-C(4)a | 2.34 (dd) | 13.6, 9.6 | 2.40 (dd) | 13.5, 8.9 |

| H-C(4)b | 2.87 (dd) | 13.6, 4.9 | 2.83 (dd) | 13.5, 5.9 |

| CH₃CHOH | 3.70 (quintet) | 6.1 | 3.75 (dq) | 3.9, 6.2 |

| Aromatic H | 7.10-7.30 (m) | 7.14-7.30 (m) |

The different coupling constants for the C4 protons in the syn and anti isomers reflect their different conformational preferences. A detailed analysis of these values, in conjunction with computational modeling, can provide a comprehensive picture of the three-dimensional structure of these molecules in solution.

Dynamic NMR Spectroscopy for Rotational Barriers and Conformer Populations

The principle of DNMR relies on acquiring NMR spectra at various temperatures. At high temperatures, if the rate of interconversion between conformers is fast relative to the NMR timescale, the observed spectrum is an average of the individual conformers. As the temperature is lowered, the rate of this exchange slows down. Eventually, a temperature is reached where the signals for the individual conformers broaden and then coalesce into a single peak. This is known as the coalescence temperature (Tc). colorado.edu Upon further cooling, below the coalescence temperature in the slow-exchange regime, separate, sharp signals for each populated conformer can be observed. orientjchem.org

Analysis of the spectra at different temperatures allows for the determination of the rate constants (k) for the exchange process. From these, key thermodynamic activation parameters for the rotational barrier can be calculated using the Eyring equation, including the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). colorado.eduacs.org

For the stereoisomers of this compound, the primary rotational dynamics of interest involve the bond between the chiral carbons (C2-C3) and the bond connecting the side chain to the phenyl group (C3-C4). Rotation around these bonds leads to various staggered conformers (anti and gauche). Due to steric and potential electronic interactions (such as intramolecular hydrogen bonding between the hydroxyl group at C2 and the phenyl ring's π-system), these conformers are not isoenergetic, and the barriers separating them can be quantified.

In a typical DNMR study, the protons adjacent to the chiral centers, such as the methylene (B1212753) protons (H4), are diastereotopic and would be expected to show distinct signals and couplings for each conformer at low temperatures. masterorganicchemistry.com Research on structurally analogous chiral amino alcohols has successfully used DNMR to determine the rotational barriers for phenyl and other bulky groups. nih.gov In these related systems, intramolecular hydrogen bonding was found to favor specific six-membered cyclic conformations, a phenomenon that could also influence the conformational equilibrium in this compound. nih.gov

The relative populations of the major conformers for each diastereomer can be determined directly from the integration of their distinct signals in the slow-exchange regime. This provides insight into the conformational landscape and the steric and electronic factors governing stability for each unique stereoisomer.

The data below are illustrative of the results that would be obtained from a comprehensive DNMR analysis of one of the diastereomers, such as (2R,3S)-3-methyl-4-phenylbutan-2-ol.

Table 1: Illustrative DNMR Data for Phenyl Group Rotation in (2R,3S)-3-Methyl-4-phenylbutan-2-ol This table presents hypothetical data for the restricted rotation around the C3-C4 bond, based on typical values for similar molecular systems.

| Parameter | Value |

| Observed Protons | Ortho-protons of the phenyl ring |

| Solvent | Toluene-d8 |

| Chemical Shift Difference at Low T (Δν) | 85 Hz |

| Coalescence Temperature (Tc) | 280 K |

| Rate Constant at Tc (kc) | 189 s-1 |

| Free Energy of Activation (ΔG‡) | 14.5 kcal/mol |

Table 2: Illustrative Conformer Populations and Thermodynamic Parameters for (2R,3S)-3-Methyl-4-phenylbutan-2-ol at 180 K This table shows a hypothetical equilibrium between two dominant gauche conformers at a low temperature, as would be determined by signal integration.

| Conformer | Population (%) | Relative Free Energy (ΔG°) (kcal/mol) |

| Gauche I | 70 | 0 (Reference) |

| Gauche II | 30 | +0.45 |

Computational and Theoretical Studies of 3 Methyl 4 Phenylbutan 2 Ol

Quantum Mechanical Calculations on Molecular Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, are used to determine the electronic structure, preferred geometries, and energetics of 3-Methyl-4-phenylbutan-2-ol. iranchembook.ir

Density Functional Theory (DFT) Studies of Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method for investigating the conformational landscape of flexible molecules like this compound. iranchembook.ir Due to the presence of several rotatable single bonds, the molecule can exist in numerous spatial arrangements, or conformers, each with a distinct energy level.

The typical procedure for a conformational analysis involves:

Conformer Generation: Initial generation of a wide range of possible conformers using molecular mechanics force fields. uva.nl

Geometry Optimization: Each of these conformers is then optimized using DFT, commonly with functionals like B3LYP or BP86 and a suitable basis set (e.g., 6-31G(d) or TZP), to find the local energy minimum for each structure. uva.nlfrontiersin.org

Energy Calculation: The relative energies of these optimized conformers are calculated to identify the most stable, low-energy structures. frontiersin.org

Below is a representative data table illustrating the kind of results obtained from a DFT conformational analysis.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| 1 (Anti) | ~180° | 0.00 | Minimal steric hindrance |

| 2 (Gauche) | ~60° | 0.85 | Gauche interaction between methyl and phenyl groups |

| 3 (Gauche, H-bond) | ~-60° | 0.50 | Intramolecular OH-π interaction |

Ab Initio Calculations of Electronic Properties and Reactivity Descriptors

Ab initio calculations, which are based on first principles without empirical parameters, provide highly accurate information about the electronic properties of this compound. These calculations are crucial for understanding the molecule's reactivity. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netajchem-a.com

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical stability and reactivity of the molecule. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. researchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which help in predicting how the molecule will interact with other reagents.

The distribution of these frontier orbitals across the molecule is also informative. For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is often distributed over the carbon backbone and the phenyl ring.

A summary of typical electronic properties derived from ab initio calculations is presented in the table below.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -9.2 eV | Electron-donating ability |

| LUMO Energy | 0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 9.7 eV | Chemical stability and reactivity |

| Dipole Moment | 1.8 D | Molecular polarity |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the investigation of solvent effects and intermolecular interactions.

For this compound, MD simulations can reveal:

Solvation Structure: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute molecule. The phenyl group will favor interactions with nonpolar solvent regions, while the hydroxyl group will form hydrogen bonds with polar solvent molecules.

Conformational Dynamics: How the molecule's conformation changes over time in solution, providing a dynamic view that complements the static picture from DFT calculations.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the hydroxyl group of this compound and solvent molecules, or between molecules of the compound itself at higher concentrations.

These simulations are crucial for predicting macroscopic properties like solubility and for understanding how the solvent environment can influence reaction rates and pathways. For example, polar solvents can stabilize charged transition states, potentially altering the outcome of a reaction.

Theoretical Prediction of Reactivity and Stereoselectivity in Reactions Involving this compound

Computational chemistry is extensively used to predict the outcome of chemical reactions, including reactivity and stereoselectivity. This is particularly relevant for the synthesis of specific stereoisomers of this compound, which is a chiral molecule. nih.govresearchgate.net

Transition State Modeling and Reaction Pathway Analysis

Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of transition states for reactions that form or consume this compound. stackexchange.com

For instance, in the synthesis of this compound via the hydrogenation of 3-methyl-4-phenyl-3-en-2-one, computational modeling can elucidate the reaction pathway. nih.govacs.org By comparing the energies of different possible transition states, chemists can predict which reaction pathway is more favorable. This is essential for predicting stereoselectivity, as the formation of different stereoisomers proceeds through different transition states. The energy difference between these diastereomeric transition states determines the enantiomeric or diastereomeric excess of the product. Mechanistic insights from quantum mechanics/molecular mechanics (QM/MM) calculations have been applied to understand the reduction of related α,β-unsaturated ketones by enzymes. semanticscholar.org

Computational Design of Catalysts for Asymmetric Syntheses

The synthesis of a single enantiomer of a chiral molecule like this compound requires the use of a chiral catalyst. Computational chemistry plays a significant role in the design and optimization of such catalysts for asymmetric synthesis.

The process often involves:

Modeling Catalyst-Substrate Interactions: Building computational models of the catalyst-substrate complex to understand the key interactions that lead to stereoselectivity. This can involve docking studies or full transition state modeling of the catalyzed reaction.

Rational Catalyst Modification: In silico modification of the catalyst's structure (e.g., changing ligands on a metal center or functional groups on an organocatalyst) and calculating the effect on the energy barrier and stereoselectivity of the reaction. This allows for the rapid screening of potential catalyst candidates before they are synthesized in the lab.

Understanding Enantioconvergence: DFT calculations have been used to understand how different isomers of a starting material can be converted into a single product isomer, a process known as enantioconvergent hydrogenation, which is relevant for producing specific stereoisomers of this compound.

For example, in the iridium-catalyzed asymmetric hydrogenation of allylic alcohols to produce chiral alcohols, DFT calculations can help rationalize why certain N,P ligands on the iridium center lead to high enantiomeric excess. Similarly, in biocatalytic reductions using ene-reductases and alcohol dehydrogenases, molecular modeling helps to explain the observed stereoselectivity and can guide protein engineering efforts to create more efficient or selective enzyme variants. nih.govunimi.it

3 Methyl 4 Phenylbutan 2 Ol As a Chiral Synthon in Complex Molecule Synthesis

3-Methyl-4-phenylbutan-2-ol is a valuable chiral building block, or synthon, in organic synthesis. Its structure, featuring two adjacent stereocenters and a phenyl group, provides a versatile starting point for the stereocontrolled synthesis of more complex molecules. Its utility stems from the ability to transform its hydroxyl group and manipulate its carbon skeleton to introduce new functionalities and build intricate molecular architectures with high levels of stereochemical control.

Future Perspectives and Emerging Research Directions for 3 Methyl 4 Phenylbutan 2 Ol

Development of Next-Generation Stereoselective Catalytic Systems for 3-Methyl-4-phenylbutan-2-ol Synthesis

The synthesis of specific stereoisomers of this compound is paramount, as different isomers can exhibit distinct biological or olfactory properties. Research is increasingly focused on developing highly efficient and selective catalytic systems to access enantiomerically pure forms of the compound. A significant area of advancement lies in biocatalysis, particularly the use of multi-enzyme cascade reactions. polimi.it

These one-pot processes combine the capabilities of different enzymes to perform sequential transformations, offering high selectivity under mild conditions. For instance, the synthesis of the odorous (3S)-stereoisomers of this compound has been achieved by combining an ene-reductase (ER) with an alcohol dehydrogenase (ADH). polimi.itresearchgate.net The ene-reductase first selectively reduces the carbon-carbon double bond of a precursor like (E)-3-methyl-4-phenylbut-3-en-2-one, followed by the stereoselective reduction of the ketone by an ADH. researchgate.netnih.govacs.org

Researchers have successfully employed specific enzymes to produce different diastereomers. For example, the ene-reductase OYE3 from Saccharomyces cerevisiae can produce the enantiopure (S)-3-methyl-4-phenylbutan-2-one. researchgate.netacs.org This intermediate can then be reduced by different alcohol dehydrogenases to yield distinct diastereomers of this compound. Using alcohol dehydrogenase from Parvibaculum lavamentivorans (PLADH) leads to the (2R,3S) isomer, while using the ADH from Rhodococcus erythropolis (READH) produces the (2S,3S) isomer. polimi.itresearchgate.netacs.org

The future in this area involves the discovery and engineering of novel enzymes with enhanced stability, broader substrate scope, and complementary stereoselectivity. This will allow for the synthesis of all possible stereoisomers of this compound and related structures with high purity and efficiency.

| Enzyme System | Substrate | Intermediate Product | Final Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| OYE3 + PLADH | (E)-3-methyl-4-phenylbut-3-en-2-one | (S)-3-methyl-4-phenylbutan-2-one | (2R,3S)-3-methyl-4-phenylbutan-2-ol | 99% | 99% | polimi.it |

| OYE3 + READH | (E)-3-methyl-4-phenylbut-3-en-2-one | (S)-3-methyl-4-phenylbutan-2-one | (2S,3S)-3-methyl-4-phenylbutan-2-ol | >99% | 99% (for intermediate) | researchgate.netacs.org |

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization in this compound Chemistry

Specifically for this compound synthesis, AI can:

Optimize Reaction Conditions: Machine learning algorithms can analyze the interplay between various reaction parameters (e.g., catalyst, solvent, temperature, pressure) to identify the optimal conditions for maximizing yield and stereoselectivity. pharmafeatures.com

Catalyst and Ligand Design: AI can assist in the de novo design of novel catalysts and chiral ligands tailored for specific transformations, such as the asymmetric reduction of ketone precursors to this compound. nih.govnumberanalytics.com This involves predicting the performance of virtual catalyst structures before they are synthesized in the lab.

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic pathways to the target molecule that may not be obvious to human chemists. mdpi.compharmafeatures.com

Exploration of Advanced Green Chemistry Strategies for Sustainable Production

The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes to minimize environmental impact. bio-conferences.org The future production of this compound will likely incorporate a range of advanced green strategies. ijrpr.com

Key areas of focus include:

Biocatalysis: As discussed, using enzymes as catalysts represents a cornerstone of green chemistry. bio-conferences.org Enzymatic reactions for synthesizing this compound occur in aqueous media under mild temperature and pH conditions, reducing energy consumption and avoiding the use of hazardous reagents and solvents. acs.org

Sustainable Solvents: Research will continue to explore alternatives to traditional volatile organic compounds (VOCs). Water is an ideal green solvent for many biocatalytic processes. acs.org Other options like supercritical CO2, which is non-flammable and readily removed, are also being investigated for various chemical reactions. pnas.org

Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials. Future research could explore pathways to synthesize the precursors of this compound from biomass-derived feedstocks, aligning its production with a circular economy model. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental green chemistry principle. Catalytic approaches, including the multi-enzyme cascades, are inherently more atom-economical than stoichiometric methods. pnas.org

By integrating these strategies, the synthesis of this compound can become more sustainable, reducing waste, conserving resources, and improving safety. ijrpr.compnas.org

Expanding the Synthetic Scope of this compound as a Chirally Pure Building Block for Materials Science Applications

Chirally pure molecules are essential building blocks for the creation of advanced materials with unique properties. enamine.net The defined three-dimensional structure of enantiomerically pure this compound makes it a valuable synthon for applications in materials science. numberanalytics.commdpi.com While its primary use has been in fragrances, its potential as a chiral building block is an emerging area of research.

Future applications could include:

Chiral Polymers: Incorporating this compound into polymer backbones or as a pendant group could induce helical structures or other forms of supramolecular chirality. Such chiral polymers are of interest for applications in chiral chromatography (as stationary phases), asymmetric catalysis, and optics.

Liquid Crystals: Chiral molecules can be used as dopants to induce helical superstructures in liquid crystal phases, which are fundamental to many display technologies.

Supramolecular Assemblies: The hydroxyl and phenyl groups of this compound can participate in non-covalent interactions like hydrogen bonding and π-stacking. This could be exploited to direct the self-assembly of molecules into well-ordered, chiral supramolecular structures. acs.org Research has shown that even mixtures of diastereomers can sometimes self-assemble into highly ordered, homochiral crystals, challenging the traditional view that enantiopure starting materials are always required. acs.org

The ability to selectively synthesize different stereoisomers of this compound opens up the possibility of systematically studying how its stereochemistry influences the macroscopic properties of a material. This structure-property relationship is a key research theme in modern materials science.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-Methyl-4-phenylbutan-2-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or Grignard reactions. For example, a phenylmagnesium bromide reagent could react with a substituted butanone, followed by reduction. Optimization involves adjusting solvent polarity (e.g., THF or diethyl ether), temperature (0–25°C), and stoichiometric ratios of reactants. Catalytic hydrogenation (e.g., Pd/C or Raney Ni) may enhance yield in reduction steps .

- Key Considerations : Monitor reaction progress using TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?

- Techniques :

- NMR : H and C NMR to identify hydroxyl (-OH, δ 1.5–2.5 ppm), phenyl (δ 6.5–7.5 ppm), and methyl/methylene groups.

- IR : Stretching vibrations for -OH (~3200–3600 cm) and aromatic C-H (~3000–3100 cm).

- MS : Molecular ion peak (M) at m/z corresponding to the molecular weight (e.g., 164.24 g/mol for CHO) .

Advanced Research Questions

Q. How can computational tools predict the physicochemical properties or reactivity of this compound?

- Approach :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for hydroxyl and C-C bonds to assess stability.

- Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., water vs. ethanol) using logP values from PubChem .

- ADMET Prediction : Use platforms like SwissADME to estimate bioavailability, metabolic pathways, and toxicity .

- Validation : Cross-check computational results with experimental data (e.g., HPLC retention times) .

Q. What strategies resolve contradictions in toxicity or safety data for structurally similar alcohols?

- Framework :

Meta-Analysis : Aggregate data from multiple studies (e.g., IFRA safety assessments for 4-Phenyl-3-buten-2-ol) to identify consensus thresholds .

Dose-Response Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) at varying concentrations.

Structural Analog Comparison : Compare toxicity profiles of analogs like 2-Methyl-4-phenyl-2-butanol (CAS 103-05-9) to infer safety limits .

- Case Study : IFRA’s Expert Panel reviewed conflicting data on dermal sensitization, recommending a 0.5% maximum concentration in cosmetics .

Q. How should researchers design experiments to investigate the biological activity of this compound?

- Experimental Design :

- Target Identification : Use molecular docking to screen against enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays on cancer cell lines.

- Functional Group Modifications : Synthesize derivatives (e.g., esterification of -OH) to study structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.